2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide
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Overview
Description
2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide is a complex organic compound that features a combination of benzodiazole and pyrrolidinone moieties
Preparation Methods
The synthesis of 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the butylphenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Construction of the benzodiazole ring: This can be synthesized via condensation reactions involving ortho-phenylenediamine and carboxylic acid derivatives.
Final coupling: The final step involves coupling the benzodiazole and pyrrolidinone intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and continuous flow reactors.
Chemical Reactions Analysis
2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.
Materials Science: The compound’s unique structure can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving benzodiazole and pyrrolidinone derivatives.
Mechanism of Action
The mechanism of action of 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide involves its interaction with specific molecular targets. The benzodiazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidinone ring may enhance the compound’s binding affinity and specificity, leading to more effective biological activity.
Comparison with Similar Compounds
Similar compounds include other benzodiazole and pyrrolidinone derivatives. For example:
2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-methyl-N-phenylacetamide: This compound shares a similar core structure but differs in the substituents attached to the nitrogen atoms.
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: This compound features an oxadiazole ring instead of a benzodiazole ring, leading to different chemical and biological properties.
The uniqueness of 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-[2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O2/c1-4-7-10-20-13-15-22(16-14-20)30-18-21(17-25(30)32)27-28-23-11-8-9-12-24(23)31(27)19-26(33)29(5-2)6-3/h8-9,11-16,21H,4-7,10,17-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFYTOQPHTUDGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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